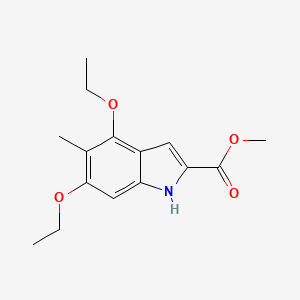

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature rules that precisely describe its molecular structure. According to PubChem databases, the official IUPAC name is methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate. This nomenclature systematically identifies the parent indole structure with specific positional indicators for each substituent group. The compound belongs to the broader chemical classification of indole derivatives, specifically categorized as an indole-2-carboxylic acid ester.

The systematic classification places this compound within the heterocyclic aromatic compounds family, specifically under the indole subfamily. The Chemical Abstracts Service has assigned the unique identifier 887361-18-4 to this compound, providing unambiguous identification within chemical databases. The compound's classification extends to the broader category of carboxylic acid esters, reflecting the presence of the methyl carboxylate functional group at the 2-position of the indole ring system.

Synonyms and Trivial Names in Literature

Properties

IUPAC Name |

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-5-19-13-8-11-10(14(9(13)3)20-6-2)7-12(16-11)15(17)18-4/h7-8,16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSDHBDRJRCCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hemetsberger–Knittel Indole Synthesis Route

This method is a prominent approach for synthesizing indole-2-carboxylates with substitution patterns similar to the target compound:

- Step 1: Knoevenagel condensation between methyl 2-azidoacetate and a 4,6-diethoxy-5-methyl-substituted benzaldehyde under controlled temperature and stoichiometry to form methyl-2-azidocinnamate intermediates.

- Step 2: Thermolysis of the azide intermediate induces cyclization to form the indole core.

- Step 3: Electrophilic cyclization completes the formation of the indole-2-carboxylate structure.

Optimization of reaction conditions such as temperature, reactant concentration, and reaction time is critical to maximize yield and regioselectivity.

Fischer Indole Synthesis

The classical Fischer indole synthesis is adaptable for preparing ethoxy-substituted indoles:

- Starting Materials: Phenylhydrazines derived from 4,6-diethoxy-5-methyl-substituted aromatic precursors.

- Reaction Conditions: Acid-catalyzed reaction with appropriate ketones or aldehydes, often under reflux or microwave irradiation to enhance reaction rates.

- Outcome: Formation of the indole ring with desired substitutions, followed by esterification to yield the methyl ester at position 2.

Microwave-assisted Fischer synthesis has been reported to improve yields significantly (up to ~79%) for similar dimethoxyindole derivatives, suggesting potential for analogous ethoxy derivatives.

Functional Group Introduction and Modifications

- Ethoxy Group Installation: Typically introduced via nucleophilic substitution on halogenated aromatic precursors or by alkylation of hydroxyl groups using ethyl halides under basic conditions.

- Methyl Group Introduction: Achieved by methylation reactions using methyl iodide or similar reagents, or by starting from methyl-substituted aromatic aldehydes.

- Carboxylate Formation: The methyl ester at position 2 is introduced either by esterification of the corresponding carboxylic acid or directly by using methyl ester-containing starting materials.

Industrial Scale Considerations

- Use of continuous flow reactors and automated systems can optimize reaction conditions for scale-up, improving reproducibility and yield.

- Reaction parameters such as solvent choice, temperature control, and catalyst loading are optimized to reduce impurities and enhance product purity.

Reaction Conditions and Reagents Summary

Research Findings and Yield Data

- Yields: Reported yields for similar indole-2-carboxylates via Hemetsberger–Knittel synthesis range from 60% to 85% depending on substitution and reaction optimization.

- Purity: Purification typically involves chromatographic techniques such as flash chromatography using ethyl acetate/hexane gradients.

- Regioselectivity: Controlled by careful selection of starting materials and reaction conditions to favor substitution at the 4,6-positions with ethoxy groups and methyl at position 5.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hemetsberger–Knittel Synthesis | Knoevenagel condensation → thermolysis → cyclization | Good regioselectivity, moderate to high yield | Requires azide handling, thermal control |

| Fischer Indole Synthesis | Phenylhydrazine + ketone/aldehyde, acid catalysis | Versatile, microwave-assisted options improve yield | May require harsh acidic conditions |

| Functional Group Alkylation | Nucleophilic substitution or methylation | Specific introduction of ethoxy/methyl groups | Multi-step, requires protection/deprotection |

| Esterification | Acid-catalyzed ester formation | Direct formation of methyl ester | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Indole derivatives, including methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate, have been investigated for their potential as anticancer agents. The indole core is a common structural motif in many biologically active compounds, recognized for its ability to interact with various biological targets. Research indicates that this compound may serve as a precursor to indole derivatives with possible antimitotic properties, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which indole derivatives exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells . This suggests that this compound could potentially exhibit similar mechanisms.

Organic Synthesis

Building Blocks for Complex Molecules

this compound can be utilized as a versatile building block in organic synthesis. Its functionalized indole structure allows for various electrophilic substitution reactions that can lead to the formation of more complex molecules. The presence of methoxy groups enhances the reactivity of the indole ring, facilitating reactions such as formylation, acylation, and halogenation .

Synthesis Techniques

Recent studies have explored microwave-assisted synthesis methods for producing indole derivatives efficiently. These methods significantly reduce reaction times and improve yields compared to traditional synthetic routes . The ability to rapidly synthesize derivatives makes this compound an attractive option for researchers looking to develop new compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Fluoroindole-2-carboxylate (Compound 6, )

- Structure : Ethyl ester at position 2, fluoro substituent at position 5.

- Synthesis: Prepared via condensation of ethyl indole-2-carboxylate with 4-aminobenzophenone under sodium ethoxide catalysis in DMSO at 190°C for 6 h, yielding 37.5% .

- The ethyl ester (vs. methyl ester) may alter solubility and steric hindrance during reactions.

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole ()

- Structure : Ethoxycarbonyl group at position 5, fused naphthoindole system.

- Synthesis : Acetylated using potassium carbonate and acetyl chloride in methyl ethyl ketone .

- Key Differences :

- The fused ring system increases rigidity and π-conjugation, contrasting with the simpler substituents in the target compound.

- The ethoxycarbonyl group at position 5 may stabilize the indole core via resonance, unlike the 4,6-diethoxy groups in the target compound, which could sterically hinder electrophilic substitution.

Physical and Spectral Properties

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

- Melting Point : 249–250°C .

- Spectral Data :

- ¹H-NMR : δ 12.33 (NHCO), 9.25 (H-1 indole), 8.0 (H-3 indole).

- IR : 3298 cm⁻¹ (N–H stretch), 1666 cm⁻¹ (C=O).

- Comparison :

- The target compound’s 4,6-diethoxy groups would likely deshield adjacent protons, causing downfield shifts in ¹H-NMR (e.g., δ 7.0–7.5 for aromatic protons).

- The absence of a carboxamide group may simplify IR spectra, with dominant ester C=O stretches near 1700 cm⁻¹.

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives ()

Reactivity and Functionalization Pathways

- Ester Hydrolysis: Ethyl indole-2-carboxylate derivatives () undergo hydrolysis in methanol/water with NaOH, suggesting the target compound’s methyl ester could be similarly cleaved to a carboxylic acid .

- Electrophilic Substitution :

Data Table: Key Properties of Structural Analogs

Biological Activity

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Indole derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound belongs to this class and has been studied for its potential in various therapeutic areas.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole precursors. The introduction of diethoxy and methyl groups enhances the compound's reactivity and biological profile.

3.1 Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study:

In a study evaluating the compound's effect on breast cancer cells (MCF-7), it was found to significantly reduce cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

3.2 Antimicrobial Activity

The compound exhibits antimicrobial properties against a variety of pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria.

Table: Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

3.3 Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages.

Research Findings:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation: The compound induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.

- Apoptosis Pathways: It activates caspase pathways leading to programmed cell death.

- Inflammatory Pathways: The inhibition of NF-kB signaling contributes to its anti-inflammatory effects.

5. Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological profiles for clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate?

- Methodological Answer: The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate intermediates. For example, a modified Fischer indole synthesis or Knoevenagel condensation may be employed, as seen in analogous indole derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) . Key steps include refluxing with acetic acid and sodium acetate (3–5 h), followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Ethoxy and methyl substituents are typically introduced via alkylation or substitution reactions under controlled conditions.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer: Purity is assessed using HPLC or thin-layer chromatography (TLC). Structural confirmation relies on H/C NMR for substituent analysis and mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography using SHELXL (for refinement) and ORTEP-III (for visualization) is critical for resolving stereochemical ambiguities . For example, SHELXL’s robust refinement algorithms can resolve electron density maps even for complex substitution patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

- Methodological Answer: Contradictions in crystallographic data (e.g., disordered ethoxy groups) are addressed using iterative refinement in SHELXL, which allows for partial occupancy modeling and thermal parameter adjustments . ORTEP-III’s graphical interface aids in visualizing anisotropic displacement parameters, helping to distinguish between static disorder and dynamic motion . For example, in cases of overlapping electron densities (common in poly-substituted indoles), twin refinement protocols in SHELXL can separate contributions from multiple conformers .

Q. What strategies mitigate side reactions during the alkylation of the indole nitrogen or ethoxy group installation?

- Methodological Answer: Side reactions (e.g., over-alkylation or ethoxy group migration) are minimized by using protecting groups like tert-butoxycarbonyl (Boc) for the indole nitrogen . Temperature-controlled stepwise alkylation (e.g., using NaH/DMF at 0–5°C) ensures selective substitution at the 4- and 6-positions. For ethoxy installation, Mitsunobu conditions (DIAD, PPh) or silver(I)-mediated reactions improve regioselectivity .

Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization or decarboxylation) during synthesis?

- Methodological Answer: By-products are reduced by optimizing stoichiometry (e.g., 1.1 equiv of aldehyde derivatives to prevent unreacted intermediates) and solvent polarity. For example, acetic acid as a solvent suppresses decarboxylation during condensation, while inert atmospheres (N/Ar) prevent oxidation of sensitive intermediates . Monitoring reaction progress via in-situ FTIR or LC-MS helps identify optimal termination points to avoid dimerization .

Data Analysis & Mechanistic Studies

Q. What computational methods complement experimental data for analyzing electronic effects of substituents?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of ethoxy and methyl groups on the indole core’s HOMO-LUMO gap. These models correlate with experimental UV-Vis and fluorescence spectra to explain substituent-dependent photophysical properties . For steric effects, molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like enzymes or receptors .

Q. How do steric and electronic factors influence the reactivity of the 2-carboxylate group in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing carboxylate group activates the indole core for electrophilic substitution but sterically hinders coupling at the 2-position. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires bulky ligands (XPhos) to avoid coordination issues, while Ullmann couplings employ CuI/1,10-phenanthroline to facilitate C–N bond formation . Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers for these reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.